molecular formula C22H32N2O5S B1671322 Estropipate CAS No. 7280-37-7

Estropipate

Katalognummer B1671322
CAS-Nummer: 7280-37-7
Molekulargewicht: 436.6 g/mol
InChI-Schlüssel: BFPYWIDHMRZLRN-SLHNCBLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Estropipate, also known as piperazine estrone sulfate, is a form of estrogen, a female sex hormone produced by the ovaries . It is used mainly in menopausal hormone therapy for the treatment of menopausal symptoms . It is a natural estrogenic substance prepared from purified crystalline estrone, solubilized as the sulfate and stabilized with piperazine .


Synthesis Analysis

Estropipate is the piperazine salt of the estrogen receptor agonist estrone-3-sulfate . It is a potent, specific inhibitor of the organic anion transporting polypeptide 1B1 . The amount of piperazine in estropipate is not sufficient to exert a pharmacological action. Its addition ensures solubility, stability, and uniform potency of the estrone sulfate .


Molecular Structure Analysis

The molecular formula of Estropipate is C22H32N2O5S . It has a molecular weight of 436.56 .


Chemical Reactions Analysis

Estropipate is a prodrug of estrone and estradiol. Hence, it is an estrogen, or an agonist of the estrogen receptors . It is hydrolyzed into estrone in the body .


Physical And Chemical Properties Analysis

Estropipate has a molecular formula of C22H32N2O5S and a molecular weight of 436.56 . It is appreciably soluble in water and has almost no odor or taste, properties which are ideally suited for oral administration .

Wissenschaftliche Forschungsanwendungen

Estropipate , also known as piperazine estrone sulfate, is an estrogen medication used mainly in menopausal hormone therapy for the treatment of menopausal symptoms . It is a salt of estrone sulfate and piperazine, and is transformed into estrone and estradiol in the body . Here are some of its applications:

  • Menopausal Hormone Therapy

    • Application: Estropipate is used to alleviate symptoms of menopause .
    • Method: It is taken orally .
  • Treatment of Infertility

    • Application: Estropipate can be used to treat some types of infertility .
  • Treatment of Underdevelopment of Female Sexual Characteristics

    • Application: Estropipate can be used to treat conditions leading to underdevelopment of female sexual characteristics .
    • Method: The medication is typically taken orally .
  • Treatment of Vaginal Atrophy

    • Application: Estropipate is used to treat vaginal atrophy .
    • Method: The medication is taken orally .
  • Treatment of Certain Types of Breast Cancer

    • Application: Estropipate can be used to treat some types of breast cancer, particularly in men and postmenopausal women .
    • Method: The medication is taken orally .
  • Treatment of Prostate Cancer

    • Application: Estropipate can be used to treat prostate cancer .
    • Method: The medication is taken orally .
  • Prevention of Osteoporosis

    • Application: Estropipate is used to prevent osteoporosis (bone loss) in menopausal women .
    • Method: It is taken orally .
  • Replacement of Estrogen in Women with Ovarian Failure

    • Application: Estropipate is used to replace estrogen in women with ovarian failure or other conditions that cause a lack of natural estrogen in the body .
    • Method: It is taken orally .
  • Treatment of Hypoestrogenism

    • Application: Estropipate is used to treat hypoestrogenism, a condition characterized by low levels of estrogen .
    • Method: It is taken orally .
  • Treatment of Oophorectomy

    • Application: Estropipate is used to replace estrogen in women who have had their ovaries removed (oophorectomy) and therefore lack natural estrogen .
    • Method: It is taken orally .

Safety And Hazards

Estropipate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It may cause cancer, may damage fertility or the unborn child . It is also associated with risks of endometrial cancer, cardiovascular disease, dementia, and other conditions .

Eigenschaften

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14-,15-,16+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEQBCVBILBTEP-ZFINNJDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023005
Record name Estropipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estropipate

CAS RN

7280-37-7
Record name Ogen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7280-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estropipate [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estropipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-trien-17-one 3-sulphate, compound with piperazine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTROPIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI38UY019
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estropipate
Reactant of Route 2
Estropipate
Reactant of Route 3
Estropipate
Reactant of Route 4
Estropipate
Reactant of Route 5
Estropipate
Reactant of Route 6
Estropipate

Citations

For This Compound
800
Citations
Y Zhang, E Panfen, M Fancher, M Sinz… - Molecular …, 2019 - ACS Publications
Identification of a selective inhibitor of organic anion transporting polypeptide (OATP) 1B1 is critical in order to determine the contribution of OATP1B1-mediated uptake of investigational …
Number of citations: 30 pubs.acs.org
JD BAGDADE, PV Subbaiah - The Journal of Clinical …, 1991 - academic.oup.com
… preparation, the synthetic estrone estropipate (1.25 mg/day), … (P < 0.05) in LDL after estropipate therapy. Since qualitatively … in these parameters after estropipate therapy indicates that …
Number of citations: 6 academic.oup.com
MF Lu, A Fuentes, T Lin, L Woodward - International journal of …, 1991 - Elsevier
… Nasal spray of estropipate resulted in significant higher … rapid enzymatic conversion of estropipate to estrone and estradiol … that the intranasal administration of estropipate may deliver a …
Number of citations: 4 www.sciencedirect.com
DY LEE, HJ CHOI, DS CHOI, YK MIN… - The Journal of …, 2010 - pesquisa.bvsalud.org
OBJECTIVES: We determined if the impact of medroxyprogesterone acetate (MPA) co-administered with conjugated equine estrogen (CEE) or estropipate differed on mammographic …
Number of citations: 1 pesquisa.bvsalud.org
ST Harris, HK Genant, DJ Baylink… - Archives of internal …, 1991 - jamanetwork.com
… to one of four treatment groups: 0.3 mg estrone sul¬ fate (0.375 mg of estropipate), 0.625 mg estrone sulfate (0.75 mg of estropipate), 1.25 mg estrone sulfate (1.5 mg of estropipate), …
Number of citations: 81 jamanetwork.com
TE England - Clinical Biochemistry, 1995 - infona.pl
Objectives The effect of hormone replacement therapy(HRT) on serum total and skeletal ALP (biochemical markers of osteoblast activity) was studied in post-menopausal women.…
Number of citations: 2 www.infona.pl
E Conaway - Journal of Osteopathic Medicine, 2011 - degruyter.com
… Results: Randomized clinical trial data are sufficient to support the prescription of only estropipate, estradiol, and progesterone for the relief of menopausal symptoms. Estropipate is …
Number of citations: 30 www.degruyter.com
JR Zinser - American family physician, 1994 - pubmed.ncbi.nlm.nih.gov
Clarification for formulation of estropipate (Ogen) Clarification for formulation of estropipate (Ogen) … estropipate …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
JD Bagdade, PV Subbaiah - Maturitas, 1991 - Elsevier
Number of citations: 0
BB Sherwin - Maturitas, 1991 - Elsevier
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.